beta-(Isoxazolin-5-on-4-yl)alanine beta-(Isoxazolin-5-on-4-yl)alanine
Brand Name: Vulcanchem
CAS No.: 127607-88-9
VCID: VC21254998
InChI: InChI=1S/C6H8N2O4/c7-11-5(9)2-1-4-3-8-12-6(4)10/h3,8H,1-2,7H2
SMILES: C1=C(C(=O)ON1)CCC(=O)ON
Molecular Formula: C6H8N2O4
Molecular Weight: 172.14 g/mol

beta-(Isoxazolin-5-on-4-yl)alanine

CAS No.: 127607-88-9

Cat. No.: VC21254998

Molecular Formula: C6H8N2O4

Molecular Weight: 172.14 g/mol

* For research use only. Not for human or veterinary use.

beta-(Isoxazolin-5-on-4-yl)alanine - 127607-88-9

Specification

CAS No. 127607-88-9
Molecular Formula C6H8N2O4
Molecular Weight 172.14 g/mol
IUPAC Name amino 3-(5-oxo-2H-1,2-oxazol-4-yl)propanoate
Standard InChI InChI=1S/C6H8N2O4/c7-11-5(9)2-1-4-3-8-12-6(4)10/h3,8H,1-2,7H2
Standard InChI Key JPZLPLPESYKICS-UHFFFAOYSA-N
SMILES C1=C(C(=O)ON1)CCC(=O)ON
Canonical SMILES C1=C(C(=O)ON1)CCC(=O)ON

Introduction

Chemical Identity and Structure

Molecular Properties

Beta-(isoxazolin-5-on-4-yl)-L-alanine is characterized by the molecular formula C6H8N2O4 and has a molecular weight of 172.14 g/mol . Structurally, it is a member of the class of isoxazoles, specifically an L-alanine derivative in which one of the methyl hydrogens is replaced by a 5-oxoisoxazolin-4-yl group . This structural modification significantly alters the properties of the parent amino acid, conferring unique chemical and biological characteristics.

Nomenclature and Identifiers

The compound is known by several synonyms in scientific literature, reflecting its structural features and discovery history. These include:

SynonymType
Beta-(isoxazolin-5-on-4-yl)-L-alanineCommon name
TAN-950AAbbreviated designation
3-(5-Oxoisoxazolin-4-yl)-L-alanineSystematic name
(2S)-2-amino-3-(5-oxo-2H-1,2-oxazol-4-yl)propanoic acidIUPAC name
CHEBI:77030ChEBI Identifier

The compound is indexed in several chemical databases with specific identifiers, including PubChem CID 10176320 for the non-zwitterionic form and PubChem CID 72715787 for the zwitterionic form .

Structural Characteristics

Beta-(isoxazolin-5-on-4-yl)-L-alanine exists in multiple tautomeric forms, including a zwitterionic structure resulting from proton transfer from the carboxy group to the amino group . The zwitterionic form is the major species at physiological pH (7.3) . The compound contains an isoxazoline ring with a carbonyl group at the 5-position, contributing to its chemical reactivity and biological properties.

Physical and Chemical Properties

Spectroscopic Data

The compound has been characterized using various spectroscopic techniques, including 13C NMR spectroscopy, which provides valuable information about its carbon framework and functional groups . These spectroscopic properties are crucial for structural determination and purity assessment in research settings.

Chemical Reactivity

As an amino acid with additional functional groups from the isoxazoline moiety, beta-(isoxazolin-5-on-4-yl)-L-alanine exhibits interesting chemical reactivity patterns. The isoxazoline ring system introduces additional reaction sites beyond those typical of amino acids, potentially allowing for selective chemical modifications and derivatizations.

Tautomerism

A notable characteristic of this compound is its ability to exist in tautomeric forms. The non-zwitterionic form (3-(5-oxoisoxazolin-4-yl)-L-alanine) and the zwitterionic form (where proton transfer has occurred from the carboxyl to the amino group) exist in equilibrium, with the predominant species depending on pH conditions .

Biosynthesis and Metabolism

Enzymatic Synthesis

Research has confirmed that beta-(isoxazolin-5-on-4-yl)-L-alanine is enzymatically synthesized in plants through the action of cysteine synthases (CSases) . These enzymes catalyze the reaction between O-acetyl-L-serine (OAS) and isoxazolin-5-one to produce this compound . Interestingly, the same enzymatic system also produces another isomer, beta-(isoxazolin-5-on-2-yl)-L-alanine (BIA), with varying ratios depending on the plant part examined .

Distribution in Organisms

The compound has been reported to occur naturally in certain Streptomyces species, suggesting its potential role in microbial metabolism . Additionally, its presence in various plant tissues indicates a possible function in plant biochemistry, although the specific physiological roles remain to be fully elucidated.

Biological Activities and Significance

Neurophysiological Effects

The structural isomer BIA has been found to activate CNQX-sensitive currents, though these are generally smaller in amplitude than those activated by other excitatory compounds like beta-ODAP (3-N-oxalyl-L-2,3-diaminopropanoic acid) or AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) . This comparison is relevant for understanding the structure-activity relationships among isoxazole-containing amino acids and their potential neurological impacts.

Analytical Methods for Detection and Quantification

Chromatographic Techniques

Modern analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), are likely employed for the detection and quantification of beta-(isoxazolin-5-on-4-yl)-L-alanine in biological samples. The distinctive molecular formula and mass of this compound (172.0484 Da, exact mass) make it amenable to precise mass spectrometric detection .

Spectroscopic Identification

Spectroscopic methods, including NMR spectroscopy, provide valuable tools for structural confirmation and purity assessment of beta-(isoxazolin-5-on-4-yl)-L-alanine. The 13C NMR spectrum, in particular, offers characteristic signals that can be used for unambiguous identification .

Comparative Biochemistry

Relationship to Other Non-Proteinogenic Amino Acids

Beta-(isoxazolin-5-on-4-yl)-L-alanine belongs to a larger family of non-proteinogenic amino acids found in nature, particularly in plants. These compounds often have specialized functions in plant defense, signaling, or adaptation to environmental stresses. The comparative biochemistry of these compounds provides insights into evolutionary adaptations and specialized metabolic pathways.

Structural Relationship with Other Isoxazole Derivatives

The isoxazole ring structure found in beta-(isoxazolin-5-on-4-yl)-L-alanine is a motif present in various bioactive natural products and pharmaceuticals. The specific position of the alanine side chain at the 4-position of the isoxazoline ring distinguishes this compound from its isomers and influences its biochemical properties and potential interactions with biological targets.

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